molecular formula C19H17N3O2 B150225 Rhetsinine CAS No. 526-43-2

Rhetsinine

Numéro de catalogue: B150225
Numéro CAS: 526-43-2
Poids moléculaire: 319.4 g/mol
Clé InChI: RAEOYMOPVHBBKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Rhetsinine peut être synthétisée par oxydation douce de l'evodiamine. Le processus implique l'utilisation d'agents oxydants dans des conditions contrôlées pour obtenir la transformation souhaitée .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement l'extraction et la purification à partir de sources naturelles telles que l'Evodia rutaecarpa et le Zanthoxylum rhetsa. Le processus d'extraction comprend l'extraction par solvant suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

La Rhetsinine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

    Agents oxydants : Utilisés dans l'oxydation de l'evodiamine en this compound.

    Agents réducteurs : Employés dans des réactions de réduction pour modifier les groupes fonctionnels.

    Catalyseurs : Utilisés dans des réactions de substitution pour faciliter le processus.

Principaux produits formés

Le principal produit formé par l'oxydation de l'evodiamine est la this compound. D'autres produits peuvent inclure des dérivés formés par des modifications chimiques supplémentaires .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de la réductase des aldoses, une enzyme impliquée dans la voie du polyol du métabolisme du glucose. En inhibant cette enzyme, la this compound réduit l'accumulation de sorbitol, qui est impliqué dans les complications du diabète . De plus, elle peut interagir avec d'autres cibles moléculaires et voies impliquées dans l'inflammation et le stress oxydatif .

Applications De Recherche Scientifique

Diabetic Complications

Aldose Reductase Inhibition

Rhetsinine has been identified as a potent inhibitor of aldose reductase (AR), an enzyme implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. The compound demonstrated an IC50 value of 24.1 μM, indicating its effectiveness in inhibiting AR activity. Furthermore, this compound significantly reduced sorbitol accumulation by 79.3% at a concentration of 100 μM, suggesting its potential utility in managing hyperglycemia-related conditions .

Table 1: Inhibition Data for this compound

Parameter Value
IC50 (Aldose Reductase)24.1 μM
Sorbitol Accumulation Inhibition79.3% at 100 μM

Case Study: Efficacy in Diabetic Models

In a study conducted on diabetic rat models, this compound was administered to evaluate its effects on blood glucose levels and associated complications. The results indicated a significant reduction in blood glucose levels and improvement in nerve function, supporting the hypothesis that this compound could be beneficial for diabetic patients .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. A review identified several alkaloids, including this compound, that exhibited strong antibacterial and antifungal activities against various pathogens. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

Microbial Type Activity
Gram-positive BacteriaStrong Activity
Gram-negative BacteriaModerate Activity
FungiModerate Activity

Potential Applications in Alzheimer’s Disease

Recent research has indicated that this compound may have neuroprotective effects relevant to Alzheimer’s disease (AD). The compound's interaction with neurotransmitter receptors and its role in modulating neuroinflammatory pathways were highlighted as promising areas for further investigation .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La Rhetsinine est unique parmi les composés similaires en raison de son activité inhibitrice spécifique contre la réductase des aldoses. Les composés similaires comprennent :

La this compound se distingue par sa puissante activité inhibitrice de la réductase des aldoses, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Rhetsinine, also known as hydroxyevodiamine, is a natural compound derived from the plant Evodia rutaecarpa. This compound has garnered attention for its diverse biological activities, particularly its role as an aldose reductase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Overactivity of this enzyme is linked to various diabetic complications, including neuropathy and retinopathy. This compound's inhibition of aldose reductase can potentially mitigate these complications by reducing sorbitol accumulation in tissues.

  • IC50 Value : The inhibitory concentration (IC50) of this compound against aldose reductase is reported to be 24.1 μM , indicating its potency as an inhibitor .

1. Anti-diabetic Effects

This compound has shown promise in preclinical studies for its anti-diabetic effects. By inhibiting aldose reductase, it reduces the risk of diabetic complications without increasing the risk of hypoglycemia .

2. Renal Protection

Recent studies have demonstrated that this compound can protect renal function in models of acute kidney injury (AKI). In a study involving a sepsis-associated AKI rat model, treatment with this compound resulted in:

  • Reduction in Blood Urea Nitrogen (BUN) and creatinine levels.
  • Decreased levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
  • Significant histological improvements in kidney tissue .

3. Neuroprotective Properties

Research has indicated that this compound may influence neuroinflammatory pathways, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. It affects serotonergic signaling pathways, which are crucial for cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Study 1Aldose Reductase InhibitionThis compound inhibited aldose reductase with an IC50 of 24.1 μM, demonstrating potential for diabetic complication treatment .
Study 2Renal Protection in AKIIn a rat model, this compound reduced BUN and creatinine levels and improved inflammatory markers post-treatment .
Study 3Neuroprotective EffectsThis compound modulated serotonergic pathways, suggesting therapeutic potential in neurodegenerative diseases .

Propriétés

IUPAC Name

2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEOYMOPVHBBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200576
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-43-2
Record name NSC 258315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC258315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhetsinine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Rhetsinine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rhetsinine
Reactant of Route 3
Reactant of Route 3
Rhetsinine
Reactant of Route 4
Rhetsinine
Reactant of Route 5
Reactant of Route 5
Rhetsinine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Rhetsinine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.